Methyl 2-[4-(2-amino-6-chlorophenoxy)phenyl]-acetate
Description
Methyl 2-[4-(2-amino-6-chlorophenoxy)phenyl]-acetate (CAS: 946714-86-9) is a synthetic organic compound featuring a biphenyl ether core with a 2-amino-6-chloro substitution on the phenoxy ring and a methyl acetate group at the para position of the main phenyl ring. This compound is utilized in pharmaceutical and materials research, particularly as an intermediate in drug synthesis. Its molecular formula is C₁₅H₁₃ClNO₃, with a molecular weight of 290.72 g/mol (calculated).
Properties
IUPAC Name |
methyl 2-[4-(2-amino-6-chlorophenoxy)phenyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO3/c1-19-14(18)9-10-5-7-11(8-6-10)20-15-12(16)3-2-4-13(15)17/h2-8H,9,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVWDNQZDTPADBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)OC2=C(C=CC=C2Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[4-(2-amino-6-chlorophenoxy)phenyl]-acetate typically involves the reaction of 2-amino-6-chlorophenol with 4-bromophenylacetic acid methyl ester under basic conditions. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the amino group of 2-amino-6-chlorophenol attacks the bromine-substituted carbon of the phenylacetic acid methyl ester .
Industrial Production Methods
This would include the use of industrial reactors, optimized reaction times, and purification processes to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[4-(2-amino-6-chlorophenoxy)phenyl]-acetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chlorophenoxy group can be reduced to form phenolic derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Phenolic derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-[4-(2-amino-6-chlorophenoxy)phenyl]-acetate is utilized in various scientific research fields, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-[4-(2-amino-6-chlorophenoxy)phenyl]-acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the chlorophenoxy group can interact with hydrophobic pockets. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Santa Cruz Biotechnology ()
The following compounds share the core biphenyl ether-acetate structure but differ in substituents:
| Compound Name (CAS) | Molecular Formula | Molecular Weight (g/mol) | Substituents on Phenoxy Ring | Key Differences vs. Target Compound |
|---|---|---|---|---|
| Methyl 2-[4-(2-aminophenoxy)phenyl]acetate (sc-328283) | C₁₅H₁₄NO₃ | 256.28 | 2-amino | Lacks chloro group; reduced molecular weight and lipophilicity |
| Methyl 2-[4-(4-amino-2-chlorophenoxy)phenyl]-acetate (sc-328286) | C₁₅H₁₃ClNO₃ | 290.72 | 4-amino, 2-chloro | Substituent positional isomer; altered electronic effects |
| Methyl 2-[4-(3-piperidinylmethoxy)phenyl]acetate (sc-328284) | C₁₇H₂₃NO₃ | 305.37 | 3-piperidinylmethoxy | Bulky piperidine group; increased basicity and steric hindrance |
Key Observations :
- The absence of the chloro group in sc-328283 reduces its molecular weight by ~34 g/mol and may enhance solubility in polar solvents.
- Positional isomerism in sc-328286 (4-amino vs. 2-amino) could alter hydrogen-bonding interactions in biological targets .
Derivatives with Varied Functional Groups
a) Methyl (2-chloro-6-nitrophenoxy)acetate (CAS: 669758-45-6)
- Molecular Formula: C₉H₈ClNO₅
- Molecular Weight : 245.61 g/mol
- Substituents : 2-chloro, 6-nitro
- Comparison: The nitro group (strong electron-withdrawing) deactivates the aromatic ring, making this compound less reactive in electrophilic substitutions compared to the target compound. The smaller size (C₉ vs.
b) Methyl 2-(2-chloro-4-formyl-6-methoxyphenoxy)acetate (CAS: 662154-29-2)
- Molecular Formula : C₁₁H₁₁ClO₅
- Molecular Weight : 258.65 g/mol
- Substituents : 2-chloro, 4-formyl, 6-methoxy
- The lower molecular weight suggests faster metabolic clearance .
Biological Activity
Methyl 2-[4-(2-amino-6-chlorophenoxy)phenyl]-acetate is a compound of significant interest in biomedical research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Understanding its biological activity is crucial for evaluating its therapeutic potential and developing new drugs.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 291.73 g/mol. Its structure includes a chloro-substituted phenoxy group and an amino group, which are key to its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C15H14ClNO3 |
| Molecular Weight | 291.73 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties. A study investigated its efficacy against various bacterial strains, showing significant inhibition of growth, particularly against Gram-positive bacteria.
Case Study: In vitro assays demonstrated that the compound had an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus, indicating moderate antibacterial activity.
Anticancer Activity
The compound has also been explored for its anticancer potential. Preliminary studies have shown that it can inhibit the proliferation of cancer cell lines, including breast and colon cancer cells.
Research Findings:
- Cell Line Testing: In a study involving the HT29 colon cancer cell line, this compound exhibited an IC50 value of 25 µM, suggesting potent cytotoxic effects.
- Mechanism of Action: The mechanism is believed to involve apoptosis induction through the activation of caspase pathways, as evidenced by increased caspase-3 activity in treated cells.
Table 2: Biological Activity Summary
| Activity Type | Assay Type | Result |
|---|---|---|
| Antimicrobial | MIC against S. aureus | 32 µg/mL |
| Anticancer | IC50 against HT29 | 25 µM |
| Apoptosis Induction | Caspase-3 activity | Increased in treated cells |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The amino group can form hydrogen bonds with biological macromolecules, while the chloro and phenoxy groups facilitate hydrophobic interactions that may enhance binding affinity to target proteins.
Proposed Mechanisms:
- Enzyme Inhibition: The compound may inhibit enzymes involved in cell proliferation.
- Receptor Modulation: It can modulate receptor activity, impacting signaling pathways related to cell survival and apoptosis.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
